Benzene, 1-cyclopenten-1-yl-

Catalog No.
S1893000
CAS No.
825-54-7
M.F
C11H12
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene, 1-cyclopenten-1-yl-

CAS Number

825-54-7

Product Name

Benzene, 1-cyclopenten-1-yl-

IUPAC Name

cyclopenten-1-ylbenzene

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C11H12/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-3,6-8H,4-5,9H2

InChI Key

CXMYOMKBXNPDIW-UHFFFAOYSA-N

SMILES

C1CC=C(C1)C2=CC=CC=C2

Canonical SMILES

C1CC=C(C1)C2=CC=CC=C2

Benzene, 1-cyclopenten-1-yl- is an organic compound with the molecular formula C11H12C_{11}H_{12} and a molecular weight of approximately 144.21 g/mol. It is also known as 1-phenylcyclopentene, indicating its structure, which consists of a benzene ring attached to a cyclopentene ring. This compound exhibits unique structural features that contribute to its chemical behavior and potential applications in various fields, including organic synthesis and pharmaceuticals .

Typical of both aromatic compounds and alkenes due to the presence of the cyclopentene moiety. Key reactions include:

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
  • Addition Reactions: The double bond in the cyclopentene part can undergo addition reactions with various reagents, leading to products such as alcohols or halides.
  • Hydrogenation: Under appropriate conditions, the double bond can be hydrogenated to form a saturated compound.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization .

Benzene, 1-cyclopenten-1-yl- can be synthesized through various methods:

  • Diels-Alder Reaction: This method involves the reaction of a diene (such as cyclopentadiene) with a dienophile (such as styrene) to form the desired cycloalkene structure.
  • Allylic Substitution: Starting from appropriate precursors, allylic substitution reactions can yield Benzene, 1-cyclopenten-1-yl- through nucleophilic attack on the allylic position.

These synthetic routes are advantageous for producing this compound in a laboratory setting and can be adjusted to optimize yields and purity .

Benzene, 1-cyclopenten-1-yl- has several potential applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceuticals: Due to its structural characteristics, it may be explored for developing new drugs or therapeutic agents.

The compound's unique structure offers opportunities for innovation in material science and chemical research.

Interaction studies involving Benzene, 1-cyclopenten-1-yl- focus on its reactivity with various reagents and biological systems. Such studies are crucial for understanding how this compound might behave in different environments or when combined with other chemicals. Research into its interactions could reveal insights into its potential toxicity or efficacy as a pharmaceutical agent.

Benzene, 1-cyclopenten-1-yl- shares similarities with several related compounds. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
BenzeneC6H6Simple aromatic hydrocarbon
CyclopenteneC5H8Saturated cyclic alkene
Benzene, 1-cyclobuten-1-ylC10H10Contains a four-membered ring
Benzene, (1-cyclopentenyl)-2-methylC12H14Methyl substituent on the benzene ring

Benzene, 1-cyclopenten-1-yl-'s unique combination of an aromatic ring and a five-membered cyclic alkene differentiates it from these compounds. Its specific structure allows for distinct reactivity patterns and potential applications not found in simpler or differently substituted compounds .

XLogP3

4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

825-54-7

Wikipedia

1-Phenylcyclopentene

Dates

Modify: 2023-08-16
Wang et al. Directing-group-free catalytic dicarbofunctionalization of unactivated alkenes. Nature Chemistry, DOI: 10.1038/s41557-021-00836-6, published online 13 December 2021

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